
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid
Vue d'ensemble
Description
“4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” can be inferred from its name. It contains a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a pyrrolidin-1-yl group .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” are not available in the retrieved sources .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into compounds for the treatment of human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for drug-target interactions .
Antimicrobial Agents
Compounds featuring the pyrimidine scaffold, such as 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid , have shown promise as antimicrobial agents. They are effective against a variety of pathogenic microorganisms, and their structural diversity allows for the development of new classes of antibiotics to combat multidrug-resistant strains .
Cancer Therapeutics
The pyrimidine component of this compound is significant in cancer research. Pyrimidine derivatives have been investigated for their anticancer properties, with some showing the ability to inhibit key proteins involved in cancer cell proliferation .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring means that 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid can be used in stereoselective synthesis. This is important for creating drugs with specific enantiomeric forms, which can have different biological activities and binding affinities .
Modulation of Biological Pathways
The pyrrolidine and pyrimidine moieties can influence various biological pathways. For instance, pyrrolidine derivatives have been used as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which plays a role in autoimmune diseases .
Chemotherapeutic Research
In the field of chemotherapeutics, the pyrimidine ring is a key player. It has been utilized in the synthesis of compounds like monastrol, which acts as an inhibitor of mitotic kinesin, a potential target for cancer treatment .
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for detailed SAR studies, which are essential for understanding how different substitutions on the molecule affect biological activity. This is particularly relevant for the design of new drugs with optimized efficacy and safety profiles .
Physicochemical Property Modification
The introduction of the pyrrolidine and pyrimidine rings into a compound can significantly alter its physicochemical properties. This is useful for modifying drug-like qualities, such as solubility and membrane permeability, to improve pharmacokinetics .
Orientations Futures
The future directions for research on “4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. The design of new compounds with different biological profiles is also a potential area of future research .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are involved in a wide range of biological processes, so this compound could potentially affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQNSISOMOVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



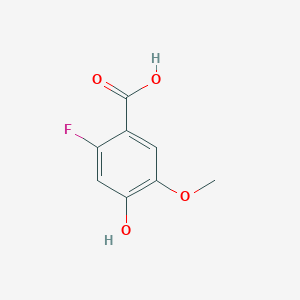


![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
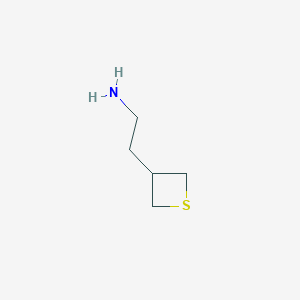
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)
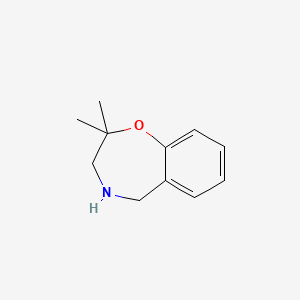
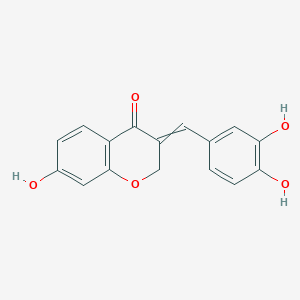
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
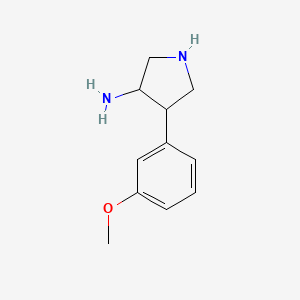


![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
